molecular formula C16H18N2 B12934020 4-Methyl-1,3-diphenylimidazolidine CAS No. 42164-31-8

4-Methyl-1,3-diphenylimidazolidine

Cat. No.: B12934020
CAS No.: 42164-31-8
M. Wt: 238.33 g/mol
InChI Key: QPLBHSMQQDSTRQ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-diphenylimidazolidine is an organic compound belonging to the imidazolidine class It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a methyl group at position 4 and phenyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-diphenylimidazolidine typically involves the reaction of benzylamine with benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-diphenylimidazolidine is unique due to the presence of the methyl group at position 4, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazolidine derivatives and contributes to its specific properties and applications .

Properties

CAS No.

42164-31-8

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4-methyl-1,3-diphenylimidazolidine

InChI

InChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3

InChI Key

QPLBHSMQQDSTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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